3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Overview
Description
“3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is a useful research chemical . It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of “3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is represented by the InChI code:1S/C8H6N4O3/c9-6(13)4-3-11-12-5(8(14)15)1-2-10-7(4)12/h1-3H,(H2,9,13)(H,14,15)
. The molecular weight of the compound is 206.16 . Physical And Chemical Properties Analysis
The physical form of “3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is a powder . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Structural Modifications
Regioselective Synthesis : A study explored the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in organic synthesis. This process involved the treatment of intermediates with phosphorus oxychloride and subsequent reactions with amines, benzyl alcohol, and phenylboronic acid, demonstrating the tunable regioselectivity of N-alkylation of pyrazolo[1,5-a]pyrimidine derivatives (Drev et al., 2014).
Antimicrobial Activity : The synthesis of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates and their evaluation for antimicrobial activity highlight the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new antimicrobial agents (Gein et al., 2009).
Electrophilic Substitutions : Research on pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines involved electrophilic substitutions, offering insights into the chemical behavior and functionalization of pyrazolo[1,5-a]pyrimidine scaffolds, which could be useful in various synthetic applications (Atta, 2011).
One-Pot Synthesis : A novel protocol for the one-pot synthesis of 5-aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids was developed, showcasing an operational simplicity and eco-friendly approach. This method could pave the way for efficient synthesis of similar compounds (Zeng et al., 2011).
Applications in Fluorescence and Biological Evaluation
- Functional Fluorophores : A study provided a one-pot route for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which were used as intermediates for preparing functional fluorophores. These pyrazolo[1,5-a]pyrimidines exhibited important fluorescence properties, suggesting their potential as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).
Safety And Hazards
Future Directions
While the specific future directions for “3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid” are not mentioned in the retrieved papers, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . These include the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
3-carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c9-6(13)4-3-11-12-5(8(14)15)1-2-10-7(4)12/h1-3H,(H2,9,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSHYAPSHZJSEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C(=O)N)N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
CAS RN |
1424612-37-2 | |
Record name | 3-carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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